5-Amino-2-(trifluoromethyl)pyridin-4-ol
Overview
Description
5-Amino-2-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol This compound is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-nitropyridine with trifluoromethyl iodide in the presence of a base, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for 5-Amino-2-(trifluoromethyl)pyridin-4-ol often involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as halogenation, reduction, and hydrolysis, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
Major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyridines, depending on the specific reaction and conditions used .
Scientific Research Applications
5-Amino-2-(trifluoromethyl)pyridin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-(trifluoromethyl)pyridin-4-ol include:
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxyl group at the 4-position, which can significantly alter its chemical reactivity and biological interactions. This unique structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRBXDHMWGUDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721329 | |
Record name | 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-82-8 | |
Record name | 5-Amino-2-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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